molecular formula C20H20O5 B3823053 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one

Cat. No.: B3823053
M. Wt: 340.4 g/mol
InChI Key: SLQURPJPMAHPRX-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one is a complex organic compound that features a unique combination of benzodioxin and chromen structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one typically involves multiple steps, starting with the preparation of the benzodioxin and chromen intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. For instance, the synthesis might involve the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, such as bacterial growth or enzyme-mediated reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one apart is its unique combination of benzodioxin and chromen structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-3-12-8-14-18(10-17(12)22-2)25-11-15(20(14)21)13-4-5-16-19(9-13)24-7-6-23-16/h4-5,8-10,15H,3,6-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQURPJPMAHPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OCC(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one
Reactant of Route 3
Reactant of Route 3
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one
Reactant of Route 4
Reactant of Route 4
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one
Reactant of Route 5
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one
Reactant of Route 6
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2,3-dihydrochromen-4-one

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